molecular formula C19H23N3O2S2 B2961171 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 851409-71-7

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2961171
CAS No.: 851409-71-7
M. Wt: 389.53
InChI Key: IICMZKVAAQEXDL-UHFFFAOYSA-N
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Description

The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide (hereafter referred to as the target compound) is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-Ethyl and 6-methyl substituents on the tetrahydrothienopyrimidine ring.
  • A thioether linkage connecting the core to an acetamide group.
  • An N-phenethyl moiety on the acetamide side chain.

Properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-3-22-18(24)17-15(11-13(2)26-17)21-19(22)25-12-16(23)20-10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICMZKVAAQEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Thienopyrimidine Compounds

Thienopyrimidines are a class of heterocyclic compounds that exhibit a range of biological activities. Their structural diversity allows for various modifications, leading to compounds with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The compound can be broken down into key structural components:

  • Thieno[3,2-d]pyrimidine core : This bicyclic structure contributes to the compound's pharmacological properties.
  • Thioether linkage : The presence of a sulfur atom can enhance lipophilicity and influence receptor binding.
  • Phenethylacetamide moiety : This portion may be responsible for additional interactions with biological targets.

Biological Activity

  • Anticancer Activity :
    • Thienopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Properties :
    • Some thienopyrimidine derivatives exhibit significant antibacterial and antifungal activities. These effects are often attributed to their ability to interfere with nucleic acid synthesis or disrupt cell membrane integrity.
  • Anti-inflammatory Effects :
    • Certain derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Table 1: Biological Activities of Thienopyrimidine Derivatives

Compound TypeBiological ActivityMechanism of Action
ThienopyrimidineAnticancerInduction of apoptosis, cell cycle arrest
Thienopyrimidine derivativesAntimicrobialInhibition of nucleic acid synthesis
Thienopyrimidine analogsAnti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives against breast cancer cell lines. The results indicated that specific modifications at the thieno and pyrimidine rings significantly enhanced cytotoxicity.
  • Antimicrobial Evaluation :
    • Research published in European Journal of Medicinal Chemistry demonstrated that certain thienopyrimidine compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.
  • Inflammation Model :
    • In an animal model of inflammation, a thienopyrimidine derivative was shown to reduce edema and inflammatory markers significantly compared to control groups, suggesting its utility in treating inflammatory diseases.

Scientific Research Applications

Here's a detailed overview of the applications of 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide, incorporating data tables and case studies.

Scientific Research Applications

This compound is a research compound with the molecular formula C19H23N3O2S2C_{19}H_{23}N_3O_2S_2 and a molecular weight of 389.53. It typically has a purity of 95% and is suitable for various research applications.

Biological Activities

Compound TypeBiological ActivityMechanism of Action
ThienopyrimidineAnticancerInduction of apoptosis, cell cycle arrest
Thienopyrimidine derivativesAntimicrobialInhibition of nucleic acid synthesis
Thienopyrimidine analogsAnti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Anticancer Activity : Thienopyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. Similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Properties : Some thienopyrimidine derivatives exhibit antibacterial and antifungal activities, potentially by interfering with nucleic acid synthesis or disrupting cell membrane integrity.

Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Case Studies

Study on Anticancer Activity : A study in the Journal of Medicinal Chemistry evaluated thienopyrimidine derivatives against breast cancer cell lines, indicating that modifications at the thieno and pyrimidine rings significantly enhanced cytotoxicity.

Antimicrobial Evaluation : Research in the European Journal of Medicinal Chemistry demonstrated that certain thienopyrimidine compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents.

Comparison with Similar Compounds

Structural Modifications in the Thienopyrimidine Core

The thienopyrimidine scaffold is a common feature among analogs, but substituents vary significantly, influencing physicochemical and biological properties:

Compound (Reference) Substituents on Thienopyrimidine Core Key Structural Differences vs. Target Compound
Target Compound 3-Ethyl, 6-methyl Reference structure for comparison.
2-[(4-Oxo-3-Phenyl-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)Sulfanyl]-N-[3-(Trifluoromethyl)Phenyl]Acetamide 3-Phenyl, 6,7-dihydro Replaces 3-ethyl with 3-phenyl and lacks 6-methyl. Introduces CF₃ on the acetamide side chain.
2-((3-(4-Methoxyphenyl)-6-Methyl-4-Oxo-Thieno[3,2-d]Pyrimidin-2-Yl)Thio)-N-(Thiazol-2-Yl)Acetamide 3-(4-Methoxyphenyl), 6-methyl Substitutes 3-ethyl with 4-methoxyphenyl and replaces phenethyl with thiazolyl .
2-[(6-Ethyl-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-Yl)Thio]-N-(4-Nitrophenyl)Acetamide 3-Phenyl, 6-ethyl (thieno[2,3-d] isomer) Uses thieno[2,3-d]pyrimidine isomer and 4-nitrophenyl group.

Key Observations :

  • 3-Phenyl substituents (e.g., ) may enhance aromatic stacking interactions compared to alkyl groups like 3-ethyl.
  • Thieno[2,3-d] vs.
  • Electron-withdrawing groups (e.g., nitro in , CF₃ in ) increase lipophilicity and metabolic stability.

Variations in the Acetamide Side Chain

The acetamide moiety’s substitution pattern influences solubility, bioavailability, and target affinity:

Compound (Reference) Acetamide Side Chain Substituent Implications
Target Compound N-Phenethyl Balances lipophilicity and bulk; may enhance membrane permeability.
N-(Thiazol-2-Yl) Heterocyclic (thiazole) Introduces hydrogen-bonding potential; may improve target selectivity.
N-(4-Nitrophenyl) 4-Nitrophenyl High electron-withdrawing effect; may reduce metabolic degradation but increase toxicity.
N-[3-(Trifluoromethyl)Phenyl] 3-Trifluoromethylphenyl Enhances lipophilicity and resistance to oxidative metabolism.

Key Observations :

  • N-Phenethyl (target) offers moderate hydrophobicity, whereas N-thiazolyl () introduces polar interactions.
  • Nitro and CF₃ groups () improve stability but may require careful toxicity profiling.

Physicochemical and ADMET Properties (Inferred)

  • Lipophilicity: The target’s 3-ethyl and N-phenethyl groups suggest moderate logP (~3–4).
  • Metabolic Stability :
    • Phenethyl and methyl groups (target) may undergo CYP450-mediated oxidation.
    • CF₃ () and thiazole () groups likely reduce metabolic clearance.

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution and condensation reactions. For example, thioether linkages (as in the compound's structure) are often formed using mercapto-pyrimidine intermediates under alkaline conditions. Optimization involves adjusting catalysts (e.g., sodium acetate in ethanol) and reaction times. A reflux setup with ethanol as the solvent, similar to procedures for analogous pyrimidine derivatives, can enhance yield (85% reported in comparable syntheses) . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize stepwise purity.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use a combination of:

  • NMR : To resolve the thieno-pyrimidine core and phenethylacetamide sidechain (e.g., ¹H NMR for methyl/ethyl groups; ¹³C NMR for carbonyl and sulfur environments).
  • FT-IR : To confirm the C=O (4-oxo group, ~1700 cm⁻¹) and S-C=S (thioether, ~600–700 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential sulfur-based volatiles.
  • Storage : Store in airtight containers at –20°C, away from light, to prevent thioether oxidation. Stability assessments via TGA/DSC are recommended to determine decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm specificity toward proposed targets (e.g., kinases linked to thieno-pyrimidine activity).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like cell type or assay conditions. Reference theoretical frameworks (e.g., enzyme inhibition kinetics) to contextualize discrepancies .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR or PI3K, leveraging the compound’s thioether and acetamide groups as hydrogen-bond donors.
  • QSAR Modeling : Train models on pyrimidine derivatives’ bioactivity data to predict IC₅₀ values. Include descriptors like logP and topological polar surface area (TPSA) to account for membrane permeability .

Q. How can process control strategies optimize synthesis scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.
  • Purification : Compare column chromatography vs. recrystallization in ethanol-dioxane mixtures (1:2 v/v) for cost-effective scaling .

Q. What in vivo experimental designs are suitable for assessing pharmacokinetics?

  • Methodological Answer :

  • ADME Studies : Administer the compound intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • LC-MS/MS Analysis : Quantify compound levels using a C18 column and positive-ion MRM mode. Calculate AUC, Cₘₐₓ, and t₁/₂ to evaluate bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields reported across literature?

  • Methodological Answer :

  • Reproducibility Checks : Replicate published procedures (e.g., iron powder reduction vs. sodium acetate catalysis) under controlled conditions.
  • Byproduct Identification : Use LC-MS to detect side products (e.g., oxidized thioethers) that may reduce yield.
  • Cross-Study Comparison : Tabulate reaction conditions (solvent, temperature, catalyst) from conflicting studies to isolate critical factors (see Table 1 ) .

Table 1 : Comparative Synthesis Conditions for Thieno-Pyrimidine Derivatives

ConditionStudy A Study B
CatalystIron powderSodium acetate
SolventAcidic aqueousEthanol
Yield65%85%
Key LimitationByproduct formationScalability

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